5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide
Description
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide: is an aromatic amide compound that features a benzamide core substituted with chloro, fluoro, nitro, and methoxy groups
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGCMJHHNPYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group at the 5-position.
Methoxylation: The intermediate is further reacted with methoxybenzoyl chloride to introduce the methoxy group at the 2-position and form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The nitro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-2-methoxybenzamide: Lacks the fluoro and nitro groups, resulting in different reactivity and biological activity.
N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide: Lacks the chloro group, which may affect its chemical properties and applications.
5-chloro-N-(4-fluoro-3-nitrophenyl)benzamide:
Uniqueness: The presence of chloro, fluoro, nitro, and methoxy groups in 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence its electronic properties, solubility, and interaction with biological targets, making it a versatile compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
